Levocloperastine
Overview
Description
Levocloperastine, also known as (+)-levocloperastine, is a synthetic derivative of the naturally occurring alkaloid cloperastine. It is a member of the piperidine family, which is a class of organic compounds. It has been used in scientific research since the early 2000s, and is commonly used in laboratory experiments as an agonist of the muscarinic acetylcholine receptor.
Scientific Research Applications
Therapeutic Use as an Antitussive Agent : Levocloperastine acts on both the central bulbar cough centre and peripheral receptors in the tracheobronchial tree. It has shown antitussive effects similar to codeine in preclinical studies and is well tolerated with minimal adverse events. Clinical trials indicate its efficacy in reducing cough intensity and frequency, with advantages like faster onset of action and improved tolerability across all patient groups (Aliprandi, Cima, & Carrara, 2002).
Efficacy and Safety in Treating Dry Cough : A study in India demonstrated significant reductions in cough severity, frequency, and sleep disruption caused by night-time awakenings, with improvements in patients' quality of life. No adverse drug reactions or sedation effects were reported, suggesting Levocloperastine's safety and effectiveness in managing dry cough (Satish, Sholapuri, Niranjane, & Garg, 2018).
Comparative Efficacy Versus Standard Antitussive Agents : Levocloperastine's efficacy in treating chronic cough was compared with standard antitussive agents like codeine, levodropropizine, and DL-cloperastine in clinical trials. It showed improved or comparable efficacy, with rapid onset of action and no significant central adverse events, making it an effective alternative for cough treatment (Aliprandi, Castelli, Bernorio, Dell'Abate, & Carrara, 2004).
Comparison with Dextromethorphan in Dry Cough Treatment : A study comparing Levocloperastine with dextromethorphan showed that Levocloperastine significantly decreased cough severity and frequency and improved quality of life scores more effectively than dextromethorphan, suggesting its superior efficacy in dry cough treatment (Ghosh, 2019).
Crystal Structure Analysis : The crystal structure of Levocloperastine fendizoate has been determined, providing insights into its molecular configuration and potential implications for its pharmacological properties (Zhou, Min, Yu, Kaibei, Hu, Hong-gang, Li, Feng, Long, & Yuan-de, 2011).
properties
IUPAC Name |
1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNXBVJLPJNOSI-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levocloperastine | |
CAS RN |
132301-89-4 | |
Record name | Levocloperastine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132301894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEVOCLOPERASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V54164FC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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